

# An In-depth Technical Guide to Phenyl Propionate in Flavor Chemistry

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## Compound of Interest

Compound Name: Phenyl propionate

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This technical guide provides a comprehensive overview of **phenyl propionate**, a significant ester in the field of flavor and fragrance chemistry. It details the compound's physicochemical properties, natural occurrence, synthesis, and its role in creating flavor profiles. The guide also includes detailed experimental protocols and visual diagrams of key workflows and biological pathways to support research and development.

## Introduction to Phenyl Propionate

**Phenyl propionate** (also known as phenyl propanoate) is an aromatic ester formed from phenol and propanoic acid.<sup>[1]</sup> It is recognized for its characteristic pleasant, fruity, and floral aroma, which makes it a valuable component in the flavor and fragrance industries.<sup>[1][2]</sup> While naturally occurring in some fruits like strawberries and pineapples, it is also synthesized for commercial use as a flavoring agent and a chemical intermediate.<sup>[2]</sup> This document serves as a technical resource, consolidating key data and methodologies relevant to the study and application of **phenyl propionate**.

## Physicochemical Properties

A summary of the key quantitative physicochemical properties of **phenyl propionate** is presented below. This data is essential for its application in various formulations and for understanding its behavior in different matrices.

Table 1: Chemical Identifiers and Molecular Properties of **Phenyl Propionate**

Property	Value	Reference(s)
CAS Number	637-27-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	150.17 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	phenyl propanoate	<a href="#">[3]</a>
Synonyms	Phenyl propanoate, Propanoic acid, phenyl ester	<a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Physical and Chemical Properties of **Phenyl Propionate**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid; white low melting solid	<a href="#">[1]</a> <a href="#">[5]</a>
Odor Profile	Fruity, floral, honey, phenolic	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	211 °C (at 760 mm Hg)	<a href="#">[5]</a> <a href="#">[7]</a>
Melting Point	20 °C	<a href="#">[5]</a> <a href="#">[7]</a>
Flash Point	86 - 87.26 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Vapor Pressure	0.184 - 0.2242 mmHg @ 25 °C (estimated)	<a href="#">[4]</a> <a href="#">[7]</a>
logP (o/w)	2.0 - 2.162 (estimated)	<a href="#">[4]</a> <a href="#">[7]</a>

Table 3: Solubility of **Phenyl Propionate** at 25°C

Solvent	Solubility (g/L)	Reference(s)
Ethanol	966.17	[4][6]
Methanol	1228.57	[6]
Isopropanol	731.26	[6]
Water	1265 mg/L (1.265 g/L) (estimated)	[7]

Note: While **phenyl propionate** is utilized for its aromatic properties, standardized odor and flavor detection threshold data in parts-per-billion (ppb) are not readily available in the cited literature. The perception of flavor is highly dependent on the concentration and the medium in which the compound is evaluated.[8]

## Role in Flavor Chemistry

**Phenyl propionate** contributes a distinct aromatic profile characterized by fruity, floral, and honey-like notes.[4][6] Its primary role in flavor chemistry is as a flavoring agent in various food products where these notes are desired.[2] It is found naturally in fruits such as strawberries and pineapples, contributing to their unique flavor profiles.[2]

In formulated products, it can be used to build or enhance fruit flavors, particularly those with berry and floral characteristics. Its moderate volatility allows it to contribute to both the initial aroma (orthonasal perception) and the in-mouth flavor (retronasal perception).

## Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and sensory evaluation of **phenyl propionate**, critical for research and quality control.

### Chemical Synthesis: Direct Esterification of Phenol

This protocol describes the synthesis of **phenyl propionate** via Fischer-Speier esterification, a common and effective method.[2][9]

Objective: To synthesize **phenyl propionate** from phenol and propanoic acid.

#### Materials:

- Phenol ( $\text{C}_6\text{H}_5\text{OH}$ )
- Propanoic acid ( $\text{CH}_3\text{CH}_2\text{COOH}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) - Catalyst
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ) - Drying agent
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1.05 molar equivalents of phenol with 1.0 molar equivalent of propanoic acid.
- **Catalyst Addition:** While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the total reactant volume).
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing cold water.
- **Extraction:** Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.
- **Washing:** Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize unreacted acid and catalyst) and then with brine (to reduce the amount

of dissolved water).

- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude **phenyl propionate** by vacuum distillation to obtain the final, high-purity product.

**Characterization:** The final product should be characterized using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its structure and purity.

## Sensory Evaluation Protocol (General)

This protocol outlines a general workflow for the sensory analysis of a flavor compound like **phenyl propionate** using descriptive analysis by a trained panel.<sup>[7][10][11]</sup>

**Objective:** To qualitatively and quantitatively describe the sensory attributes of **phenyl propionate**.

### 1. Panelist Selection and Training:

- **Recruitment:** Select 8-15 individuals based on their sensory acuity, availability, and interest.
- **Screening:** Screen candidates for their ability to detect basic tastes and aromas and to discriminate between different intensities.
- **Training:** Train the selected panel over several sessions. Familiarize them with the terminology (lexicon) used to describe fruity, floral, and chemical notes. Use reference standards (e.g., isoamyl acetate for "banana," vanillin for "vanilla") to anchor the descriptive terms.<sup>[10]</sup>

### 2. Sample Preparation:

- Prepare a series of dilutions of **phenyl propionate** in a neutral base (e.g., deionized water with a non-ionic solubilizer, or deodorized vegetable oil, depending on the application).

Concentrations should range from below the expected detection threshold to well above it.

- Label samples with randomized three-digit codes to prevent bias.[\[12\]](#)
- Prepare a "blank" sample containing only the neutral base.

### 3. Evaluation Procedure (Descriptive Analysis):

- Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.[\[12\]](#)
- Protocol: Provide panelists with the coded samples in a randomized order.
  - Aroma (Orthonasal): Panelists first sniff the sample to evaluate its aroma. They list the descriptive terms that apply (e.g., fruity, floral, honey, chemical) and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
  - Flavor (Retronasal): Panelists then taste the sample, holding it in their mouth for a few seconds before expectorating. They evaluate the in-mouth flavor attributes and intensities, including any aftertaste.
  - Palate Cleansing: Panelists must rinse their mouths with deionized water and eat an unsalted cracker between samples to cleanse the palate.

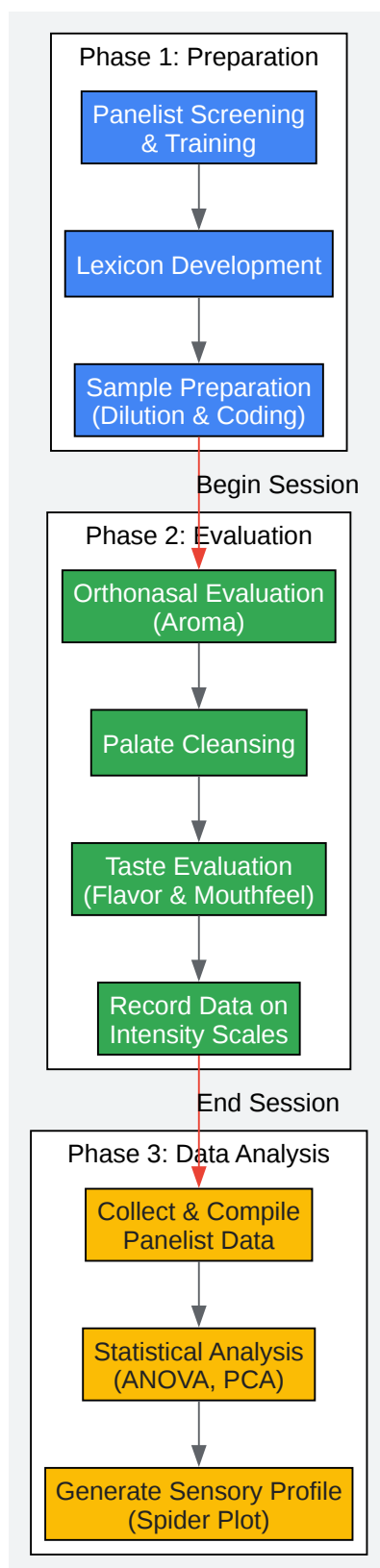
### 4. Data Analysis:

- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attribute intensities across different concentrations.
- Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.[\[13\]](#)
- The final output is a detailed sensory profile, often visualized as a spider or radar plot, showing the key attributes and their mean intensities.

## Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the sensory analysis and perception of **phenyl propionate**.

### Experimental Workflow for Sensory Analysis



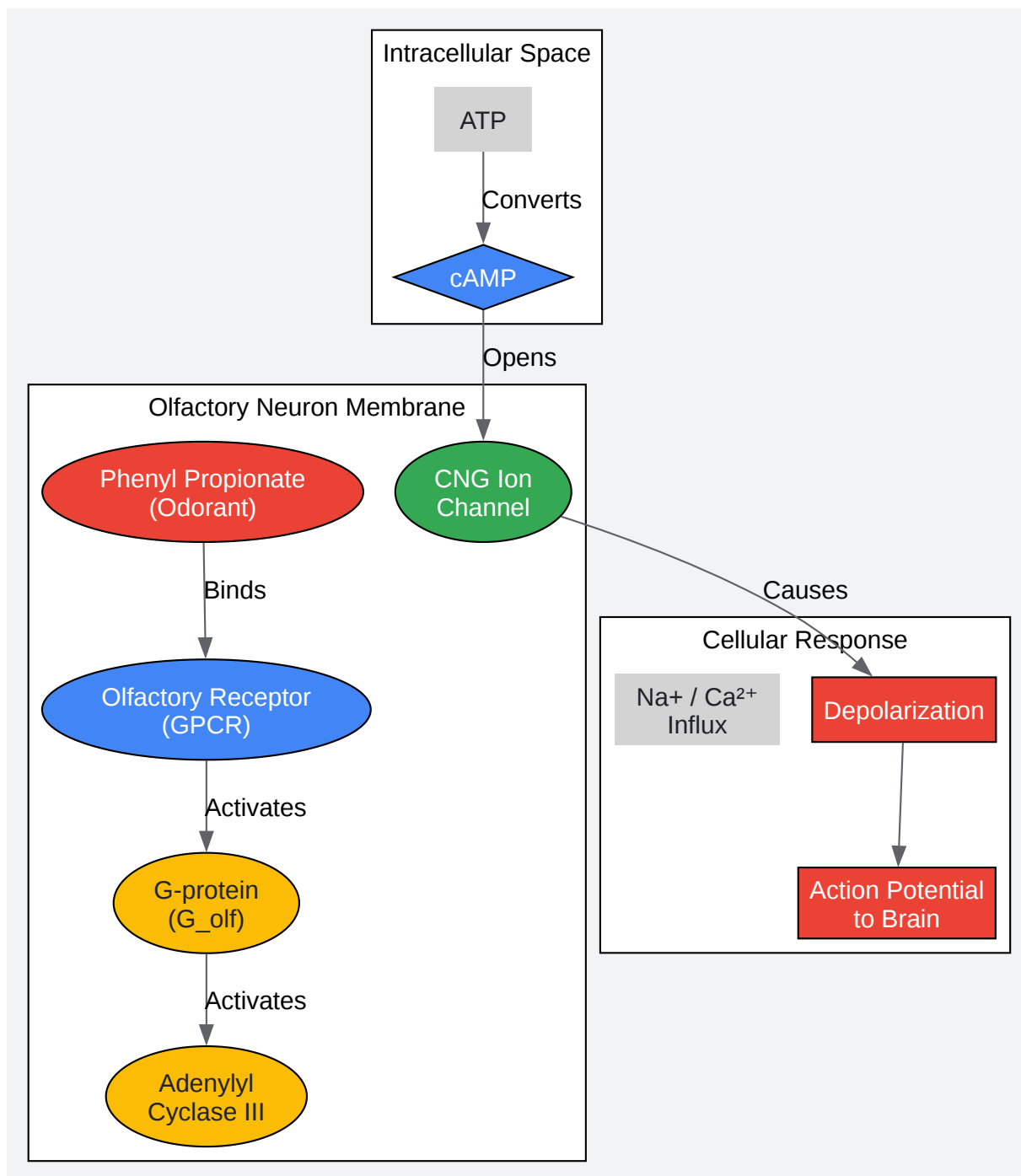
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**Caption:** Workflow for descriptive sensory analysis of a flavor compound.



## Generalized Olfactory Signaling Pathway

Odorants like **phenyl propionate** are detected by olfactory receptors in the nasal cavity, initiating a signal transduction cascade that leads to the perception of smell.



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**Caption:** Generalized G-protein coupled olfactory signaling pathway.

This pathway illustrates the molecular mechanism responsible for the detection of volatile compounds. An odorant binds to a specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.[1][3] This binding event activates an associated G-protein (G-olf), which in turn activates the enzyme adenylyl cyclase III.[14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[3] This influx depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed as a specific scent.[3]

## Safety and Regulatory Information

**Phenyl propionate** is classified under GHS as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3][15] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling the compound, and work should be conducted in a well-ventilated area.[15] For specific regulatory status regarding its use as a food additive, professionals should consult the latest guidelines from relevant authorities such as the FDA (Food and Drug Administration) and EFSA (European Food Safety Authority).

## Conclusion

**Phenyl propionate** is a versatile aromatic ester with a significant role in flavor and fragrance applications. Its distinct fruity and floral characteristics make it a useful ingredient for creating and modifying sensory profiles in a variety of products. A thorough understanding of its physicochemical properties, combined with robust protocols for its synthesis and sensory evaluation, is crucial for its effective application in research, development, and quality assurance. The underlying mechanism of its perception via the olfactory signaling pathway further highlights the complex interplay between chemical structure and sensory experience.

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